![molecular formula C19H18F2N4OS B2829535 4-(6-fluorobenzo[d]thiazol-2-yl)-N-(4-fluorobenzyl)piperazine-1-carboxamide CAS No. 1203265-25-1](/img/structure/B2829535.png)
4-(6-fluorobenzo[d]thiazol-2-yl)-N-(4-fluorobenzyl)piperazine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “4-(6-fluorobenzo[d]thiazol-2-yl)-N-(4-fluorobenzyl)piperazine-1-carboxamide” is a complex organic molecule. It contains a piperazine ring, which is a common feature in many pharmaceutical drugs. The molecule also contains fluorobenzyl and fluorobenzo[d]thiazol groups, which suggests that it might have interesting biological activities .
Molecular Structure Analysis
The molecular structure of this compound, based on its name, would have a central piperazine ring, with the 4-fluorobenzyl group and the 4-(6-fluorobenzo[d]thiazol-2-yl) group attached to opposite nitrogens on the ring. The carboxamide group would be attached to the 1-position of the piperazine ring .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the fluorine atoms, the piperazine ring, and the carboxamide group. Fluorine atoms are highly electronegative, which could make the compound reactive towards nucleophiles. The piperazine ring might be involved in acid-base reactions, while the carboxamide group could participate in various condensation and hydrolysis reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the presence of functional groups. For example, the presence of fluorine atoms could increase its lipophilicity, potentially enhancing its ability to cross cell membranes. The piperazine ring and carboxamide group could participate in hydrogen bonding, influencing its solubility and reactivity .Scientific Research Applications
Antimicrobial and Antifungal Activities
Several studies have synthesized and evaluated compounds with structural features related to "4-(6-fluorobenzo[d]thiazol-2-yl)-N-(4-fluorobenzyl)piperazine-1-carboxamide" for their antimicrobial and antifungal properties. For instance:
Microwave-assisted Synthesis for Biological Activities : Compounds synthesized through microwave-assisted techniques demonstrated good to moderate antimicrobial activity against test microorganisms. Some showed antiurease and antilipase activities, highlighting their potential for diverse biological applications (Başoğlu et al., 2013).
N-aryl-piperazine-1-carboxamide Derivatives : Novel derivatives were synthesized, exhibiting potential antimicrobial activity against Gram-positive and Gram-negative bacterial species, including antibiotic-resistant strains. This suggests their significance in developing new antimicrobial agents (Babu et al., 2015).
Fluoroquinolone-based Antifungals : Fluoroquinolone derivatives annulated with 6-substituted-2-aminobenzothiazoles showed significant antibacterial potential, especially against Gram-positive organisms, presenting a promising avenue for antibiotic development (Sharma et al., 2015).
Anti-Tuberculosis Activity
- Thiazole-aminopiperidine Hybrid Analogues : These compounds were evaluated for their activity against Mycobacterium tuberculosis, with one compound showing promising results in various assays, indicating potential as a novel antituberculosis agent (Jeankumar et al., 2013).
Anticancer and Inotropic Activities
Anti-Lung Cancer Activity : A novel fluoro-substituted compound demonstrated anticancer activity against lung cancer cell lines at low concentrations, suggesting its potential as a therapeutic agent (Hammam et al., 2005).
Inotropic Evaluation : Derivatives evaluated for inotropic activity showed favorable activity compared to milrinone, with one compound increasing stroke volume significantly, indicating potential for cardiovascular therapeutic applications (Liu et al., 2009).
Safety and Hazards
The safety and hazards associated with this compound would depend on its reactivity and biological activity. As with any chemical, appropriate safety precautions should be taken when handling it. It’s important to note that many fluorinated compounds are potentially hazardous due to the high reactivity of fluorine .
Future Directions
Future research on this compound could involve exploring its synthesis, characterizing its physical and chemical properties, and investigating its biological activity. It could potentially be of interest in the field of medicinal chemistry, given the presence of structural features common in many pharmaceutical drugs .
Properties
IUPAC Name |
4-(6-fluoro-1,3-benzothiazol-2-yl)-N-[(4-fluorophenyl)methyl]piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18F2N4OS/c20-14-3-1-13(2-4-14)12-22-18(26)24-7-9-25(10-8-24)19-23-16-6-5-15(21)11-17(16)27-19/h1-6,11H,7-10,12H2,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDYWMLWDOHOVMW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC3=C(S2)C=C(C=C3)F)C(=O)NCC4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18F2N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

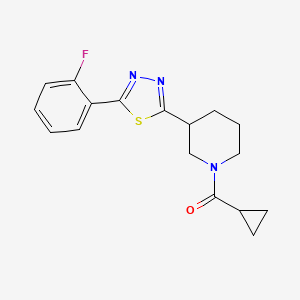

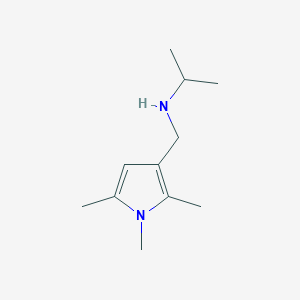
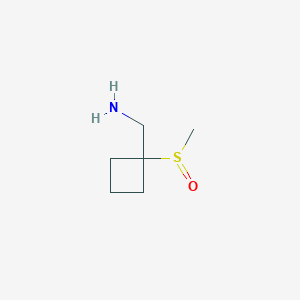
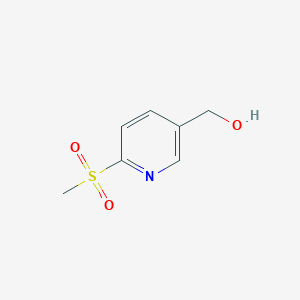
![N-[5-Methyl-4-(1H-pyrrolo[2,3-b]pyridin-3-yl)-1,3-thiazol-2-yl]-3-(prop-2-enoylamino)benzamide](/img/structure/B2829464.png)
![6-Fluoro-3-(4-fluorophenyl)sulfonyl-1-[(3-methoxyphenyl)methyl]quinolin-4-one](/img/structure/B2829465.png)
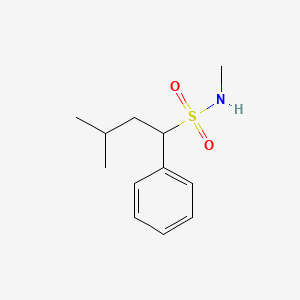
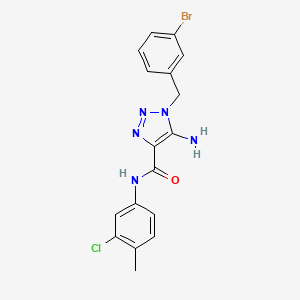


![N-(3-acetylphenyl)-1-[(3-fluorophenyl)methyl]-6-oxopyridine-3-carboxamide](/img/structure/B2829472.png)
![(Z)-ethyl 2-((5,6-dihydro-1,4-dioxine-2-carbonyl)imino)-3-(2-ethoxy-2-oxoethyl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2829473.png)
